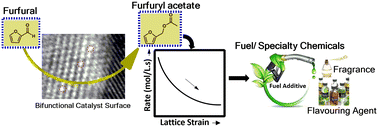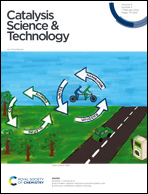Role of lattice strain in bifunctional catalysts for tandem furfural hydrogenation–esterification†
Catalysis Science & Technology Pub Date: 2022-12-20 DOI: 10.1039/D2CY01929A
Abstract
Furfuryl acetate is a significant value-added chemical with applications in various fields such as the biofuel, food and beverage, and fragrance industries. Furfuryl acetate is commonly prepared via the catalytic hydrogenation–esterification of biomass-derived furfural. This study presents the design and synthesis of highly active bifunctional catalysts that achieve 91.3% furfural conversion. Bifunctional catalysts have recently emerged as exceptional heterogeneous catalysts exhibiting high catalytic activity and product selectivity. However, limited knowledge is available about the role of lattice strain in bifunctional catalysts. Lattice strain can strongly influence catalytic activity by controlling crystal orientation, exposure of crystal facets, and atom rearrangement. Pd, Ni, and Cu-based catalysts were prepared by doping on RHSiO2–Al–Mg acidic supports to obtain Pd/RHSiO2–Al–Mg, Ni/RHSiO2–Al–Mg, and Cu/RHSiO2–Al–Mg, respectively. Lattice strains of only ∼0.094, 0.124, and 0.357% were observed for Cu/RHSiO2–Al–Mg, Ni/RHSiO2–Al–Mg, and Pd/RHSiO2–Al–Mg catalysts, respectively. This implied that the catalysts' metal sites were 99.991, 99.870, and 99.643% perfect crystals. All synthesized catalysts were active and selective for tandem hydrogenation–esterification of furfural to furfuryl acetate. Interestingly, Cu/RHSiO2–Al–Mg exhibited the best performance with a turnover frequency of 0.89 h−1 for furfuryl acetate, which was significantly higher than Ni/RHSiO2–Al–Mg (0.032 h−1) and Pd/RHSiO2–Al–Mg (0.039 h−1). Based on catalytic and characterization data, higher lattice strain leads to poor active site reorientation in the catalysts, which affects the rate-limiting step of H2 splitting in the tandem furfural hydrogenation–esterification reaction. Thus, bifunctional catalysts with perfect crystal structure and low lattice strain exhibited higher catalytic activity.

Recommended Literature
- [1] Stacked-structure-dependent photoelectrochemical properties of CdS nanoparticle/layered double hydroxide (LDH) nanosheet multilayer films prepared by layer-by-layer accumulation
- [2] Structure-dependent mechanochromism of two Ag(i) imidazolate chains†
- [3] Synthesis of a ruthenium bis(diisopropylamino(isocyano)borane) complex from the activation of an amino(cyano)borane†
- [4] What is a fire resilient landscape? Towards an integrated definition
- [5] Strong metal–support interactions in Pd/Co3O4 catalyst in wet methane combustion: in situ X-ray absorption study†
- [6] Synthesis and structures of complexes with axially chiral isoquinolinyl-naphtholate ligands†
- [7] Structurally defined nanographene-containing conjugated polymers for high quality dispersions and optoelectronic applications†
- [8] Tunable hydrodynamics: a field-frequency phase diagram of a non-equilibrium order-to-disorder transition†
- [9] Transient IR spectroscopy and ab initio calculations on ESIPT in 3-hydroxyflavone solvated in acetonitrile†
- [10] Structural, optical properties and photocatalytic activity of spin-coated CuO thin films










